molecular formula C23H25N5O2S2 B2475923 N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-28-6

N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2475923
CAS RN: 847400-28-6
M. Wt: 467.61
InChI Key: NKGHCLNXISWNBD-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S2 and its molecular weight is 467.61. The purity is usually 95%.
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Scientific Research Applications

Biological Effects and Chemical Analysis

The specific compound N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide does not have direct references in the available scientific literature. However, the discussion on related chemical structures and functionalities can provide insights into the potential scientific research applications of similar compounds. Here are some related findings:

  • Thiophene Analogues and Carcinogenic Evaluation : The study of thiophene analogues of certain carcinogens highlighted the importance of structural analogues in understanding carcinogenic potential and biological activity. This research suggests that modifications in aromatic structures, similar to those present in the specified compound, can significantly impact biological activity and carcinogenicity, offering a pathway for the development of safer chemical agents (Ashby et al., 1978).

  • Acetamide and Formamide Derivatives : A review on the biological effects of acetamide, formamide, and their derivatives highlights the wide range of biological activities these compounds can exhibit. Given the structural similarities, it's plausible that N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may also have diverse biological applications, warranting further exploration into its pharmacological and toxicological properties (Kennedy, 2001).

  • Advanced Oxidation Processes in Environmental Science : The degradation of pharmaceuticals like acetaminophen via advanced oxidation processes (AOPs) and the study of by-products and biotoxicity offer an example of how complex organic compounds, including those with triazole and thiazole structures, can be broken down. This research could inform environmental applications of similar compounds in water treatment and pollution control (Qutob et al., 2022).

  • Reactivity of 1,2,4-Triazole-3-Thione Derivatives : The exploration of the chemical transformations and pharmacological activities of 1,2,4-triazole-3-thione derivatives underscores the potential for designing compounds with significant antioxidant and antiradical activities. This suggests that the specified compound may have applications in developing therapeutic agents with antioxidant properties (Kaplaushenko, 2019).

properties

IUPAC Name

N-(4-butylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S2/c1-3-4-7-16-10-12-17(13-11-16)24-21(29)15-31-22-26-25-20(27(22)2)14-28-18-8-5-6-9-19(18)32-23(28)30/h5-6,8-13H,3-4,7,14-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHCLNXISWNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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